Direct Pure Yellow 5G
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Overview
Description
Direct Pure Yellow 5G, also known as Direct Yellow 8 or Acid Yellow 186, is an organic dye with the chemical formula C24H19N4NaO5S2. It is commonly used in the textile industry for dyeing and printing on materials such as wool, polyamide fibers, and silk. This compound is known for its bright yellow color and high solubility in water .
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by Direct Pure Yellow 5G are currently unknown due to the lack of scientific studies on this specific compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Pure Yellow 5G is synthesized through a diazotization reaction followed by coupling. The primary synthetic route involves the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling processes. The raw materials, such as acetoacetanilide and 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, are reacted under controlled conditions to produce the dye in bulk quantities . The final product is then purified and dried to obtain the desired powder or crystalline form.
Chemical Reactions Analysis
Types of Reactions
Direct Pure Yellow 5G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions
Major Products Formed
Oxidation: Various oxidized derivatives of the original dye.
Reduction: Aromatic amines, which can be further processed or used in different applications.
Substitution: Substituted derivatives of this compound with altered chemical properties
Scientific Research Applications
Direct Pure Yellow 5G has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in spectroscopic studies due to its distinct absorption and emission spectra.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.
Industry: Utilized in the textile industry for dyeing and printing, as well as in the production of colored plastics and inks
Comparison with Similar Compounds
Direct Pure Yellow 5G is unique due to its specific chemical structure and properties. Similar compounds include:
Direct Yellow 12: Another azo dye with similar applications but different spectral properties.
Direct Blue 14: A dye used in similar industries but with a distinct blue color.
Direct Red 23: Used in textile dyeing with different chemical and physical properties
This compound stands out due to its high solubility in water, bright yellow color, and versatility in various applications.
Properties
CAS No. |
10130-29-7 |
---|---|
Molecular Formula |
C24H19N4NaO5S2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
sodium;2-[4-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1 |
InChI Key |
VOLOMNBZWKDHEA-UHFFFAOYSA-M |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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